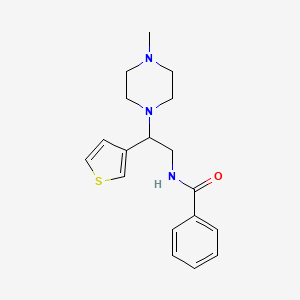

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-20-8-10-21(11-9-20)17(16-7-12-23-14-16)13-19-18(22)15-5-3-2-4-6-15/h2-7,12,14,17H,8-11,13H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFUSQYXIIMIQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Intermediate: The initial step involves the reaction of 4-methylpiperazine with a suitable thiophene derivative under controlled conditions to form an intermediate.

Coupling Reaction: The intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

N-(2-(4-methylpiperazin-1-yl)ethyl)benzamide: Lacks the thiophene ring.

N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the methylpiperazine moiety.

N-(2-(4-methylpiperazin-1-yl)-2-(furan-3-yl)ethyl)benzamide: Contains a furan ring instead of a thiophene ring.

Uniqueness

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of both the thiophene ring and the methylpiperazine moiety, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a piperazine moiety and a thiophene ring, suggests interactions with various biological targets that could lead to therapeutic applications.

Structural Characteristics

The compound can be described by its IUPAC name, which indicates the presence of both piperazine and thiophene groups. The molecular formula is , with a molecular weight of 371.5 g/mol. The structural diversity provided by the combination of these moieties is crucial for its biological activity.

Research indicates that this compound may interact with specific receptors and enzymes, influencing various signaling pathways. These interactions are critical for understanding its pharmacological effects, which include potential anti-cancer properties.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit certain enzymes involved in cancer progression.

- Receptor Modulation : It could act as a modulator for receptors associated with neurotransmission and cancer cell proliferation.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, focusing on its cytotoxic effects against different cancer cell lines.

Case Studies

-

Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- MCF-7 (Breast Cancer) : IC50 values indicate potent activity.

- U-937 (Monocytic Leukemia) : Similar trends in cytotoxic activity were observed.

- Mechanism of Action : Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, suggesting that it may trigger programmed cell death through mitochondrial pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-yletheyl]oxamide | Chlorophenyl group | Enhanced lipophilicity |

| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-furan-3-yletheyl]oxamide | Furan instead of thiophene | Different electronic properties |

| N'-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]oxalamide | Lacks thiophene | Distinct pharmacokinetic profiles |

Pharmacological Implications

The structural characteristics of this compound suggest several potential therapeutic applications:

- Anticancer Agent : Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapy.

- Neurological Applications : Given its piperazine moiety, there may be potential for use in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide, and what reagents are critical for its formation?

- Answer : The compound is typically synthesized via multi-step nucleophilic substitutions and amide couplings. Key reagents include:

- HBTU (coupling agent for amide bond formation) .

- THF (solvent for solubility enhancement in SN2 reactions) .

- Et₃N (base to neutralize acidic byproducts) .

- Boc-protected intermediates (to preserve amine functionality during synthesis) .

Example protocol: React 4-methylpiperazine with a thiophene-containing alkyl halide, followed by benzamide coupling using HBTU/THF (12–24 hr, room temperature) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., thiophene protons at δ 6.2–7.1 ppm; piperazine methyl at δ 2.3 ppm) .

- Mass spectrometry (ESI) : Validates molecular weight (e.g., [M+H]⁺ at m/z 488.6) .

- HPLC : Quantifies purity (>95% for pharmacological studies) .

- Melting point analysis : Detects polymorphic impurities (e.g., sharp mp at 160°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final benzamide product?

- Answer :

- Solvent selection : THF or DMF enhances nucleophilicity of intermediates .

- Catalyst tuning : Use BOP or HATU instead of HBTU for sterically hindered substrates .

- Temperature control : Reflux (40–60°C) accelerates coupling but may require inert atmospheres to prevent oxidation .

- Purification : Reverse-phase chromatography (MeOH/H₂O gradients) improves resolution of polar byproducts .

Table 1 : Yield comparison under varying conditions:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HBTU | THF | 25 | 48 |

| BOP | DMF | 40 | 61 |

Q. What strategies address regioselectivity challenges when introducing the thiophene moiety?

- Answer :

- Directing groups : Use electron-withdrawing substituents (e.g., nitro) on thiophene to guide cross-coupling .

- Protection-deprotection : Temporarily block reactive sites on thiophene with trimethylsilyl groups .

- Metal catalysis : Pd-mediated Suzuki-Miyaura couplings for C–S bond formation (e.g., thiophen-3-ylboronic acid) .

Q. How can conflicting spectral data (e.g., NMR shifts) from different synthetic batches be resolved?

- Answer :

- Isotopic labeling : Use ¹³C-labeled precursors to trace unexpected peaks .

- Dynamic NMR : Detect conformational equilibria (e.g., piperazine ring puckering) .

- X-ray crystallography : Resolve ambiguity in stereochemistry (e.g., R/S configuration) .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural features?

- Answer :

- Kinase inhibition : Screen against tyrosine kinases (e.g., Bcr-Abl) due to the benzamide scaffold .

- Cellular uptake : Measure logP (estimated 2.8–3.5) to predict membrane permeability .

- Molecular docking : Use AutoDock Vina to model interactions with D3 receptors (thiophene as a π-π stacking moiety) .

Methodological Guidance

Q. How to design a stability study for this compound under physiological conditions?

- Answer :

- pH variation : Incubate in buffers (pH 1–9) at 37°C for 24 hr; monitor degradation via HPLC .

- Light sensitivity : Expose to UV (254 nm) and quantify photoproducts .

- Thermal stability : Use TGA/DSC to assess decomposition above 160°C .

Q. What computational tools predict the pharmacokinetic profile of this compound?

- Answer :

- ADMET Prediction : SwissADME for bioavailability radar (e.g., high GI absorption due to logP ~3.2) .

- CYP450 inhibition : Use Schrödinger’s QikProp to assess metabolic liabilities (e.g., CYP3A4 substrate) .

Contradiction Analysis

Q. Why do reported yields vary (48% vs. 61%) for similar synthetic protocols?

- Answer : Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.